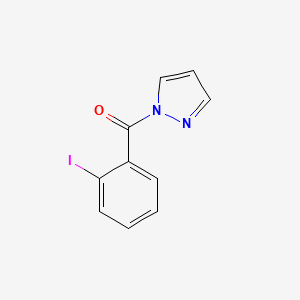

1-(2-iodobenzoyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-pyrazol-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZSIOGQPZRQOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=CC=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Retrosynthetic Analysis of 1 2 Iodobenzoyl 1h Pyrazole

Foundational Synthetic Routes to Pyrazole (B372694) Scaffolds

The synthesis of the pyrazole nucleus is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. researchgate.net These strategies can be broadly categorized into cyclocondensation reactions and cycloaddition reactions. researchgate.netchim.it Cyclocondensation methods typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. chim.it In contrast, 1,3-dipolar cycloadditions offer an alternative route through the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile containing a double or triple bond. researchgate.netchim.it

Cyclocondensation Reactions of Precursors for Pyrazole Ring Formation

Cyclocondensation reactions represent the most classical and widely employed method for pyrazole synthesis, famously established by Knorr. beilstein-journals.org This approach hinges on the reaction between a binucleophile, typically hydrazine or its derivatives, and a substrate containing two electrophilic centers in a 1,3-relationship. chim.itmdpi.com The versatility of this method allows for the preparation of a wide array of substituted pyrazoles by varying the precursors.

The reaction between 1,3-dicarbonyl compounds and hydrazines is a cornerstone of pyrazole synthesis. beilstein-journals.org This method allows for the in situ generation of the 1,3-dicarbonyl compounds, which then readily undergo cyclization with hydrazine to form the pyrazole ring. beilstein-journals.org The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation to yield the final pyrazole product. The regioselectivity of the reaction can be an issue with unsymmetrical dicarbonyls and substituted hydrazines.

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| β-Ketoesters | Methylhydrazine | 1,5-disubstituted pyrazoles | beilstein-journals.org |

| Ketone and Diethyl Oxalate | Arylhydrazine | 1,3,4,5-Substituted pyrazole | nih.gov |

α,β-Unsaturated ketones, also known as enones, serve as valuable precursors for pyrazole synthesis. nih.govmdpi.com The reaction with hydrazine derivatives typically proceeds through a Michael addition, followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. mdpi.com Often, the initial product is a pyrazoline, which must be oxidized in a separate step to yield the pyrazole. nih.govmdpi.com The use of a leaving group on the double bond can facilitate direct formation of the pyrazole. mdpi.com

Table 2: Pyrazole Synthesis from α,β-Ethylenic Ketones

| α,β-Ethylenic Ketone | Hydrazine Derivative | Key Feature/Product | Reference(s) |

|---|---|---|---|

| Chalcones | Phenylhydrazine | Pyrazoline intermediate, then oxidation | mdpi.com |

| α,β-Ethylenic ketone | p-(4-(tert-butyl)phenyl)hydrazine | In situ oxidation to pyrazole | nih.gov |

The cyclocondensation of acetylenic ketones with hydrazine derivatives is another long-established route to pyrazoles. mdpi.com This reaction can, however, lead to the formation of a mixture of two regioisomers, which remains a challenge. mdpi.com The reaction pathway is influenced by the electronic effects of the substituents on the enynone and the nature of the hydrazine used. acs.org In some cases, the reaction can be highly regioselective. acs.org

Table 3: Pyrazole Synthesis from Acetylenic Ketones

| Acetylenic Ketone Derivative | Hydrazine Derivative | Outcome | Reference(s) |

|---|---|---|---|

| General Acetylenic Ketones | Hydrazine derivatives | Mixture of two regioisomers | mdpi.com |

| Cross-conjugated enynones | Arylhydrazines | Regioselective synthesis of pyrazoles | acs.org |

1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

1,3-Dipolar cycloaddition reactions provide a powerful and atom-economical alternative for constructing the pyrazole ring. niscpr.res.innih.gov This method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. chim.it Common 1,3-dipoles used for pyrazole synthesis include diazo compounds, nitrile imines, and sydnones. mdpi.comniscpr.res.in The choice of reactants allows for the synthesis of a diverse range of functionalized pyrazoles. nih.govscispace.com The regioselectivity of these cycloadditions is often controlled by both steric and electronic factors of the substituents on the dipole and dipolarophile. acs.org

Table 4: 1,3-Dipolar Cycloaddition Routes to Pyrazoles

| 1,3-Dipole | Dipolarophile | Product Type | Reference(s) |

|---|---|---|---|

| Diazo compounds (from aldehydes) | Terminal alkynes | 3,5-Disubstituted pyrazoles | acs.org |

| Nitrile imines (from hydrazones) | Acetyl acetone | Regioselective cycloadducts | niscpr.res.in |

| α-Chiral tosylhydrazones | Terminal alkynes | Chiral pyrazoles | scispace.com |

Pyranone-Based Approaches to Pyrazoles

Pyranones, particularly α-pyrones, have emerged as versatile building blocks in heterocyclic synthesis, including the formation of pyrazole-fused systems. beilstein-journals.orgrsc.org One common strategy involves a multi-component reaction where precursors like ethyl acetoacetate, hydrazine, an aldehyde, and malononitrile (B47326) react to form pyrano[2,3-c]pyrazole derivatives. mdpi.comrsc.orgnih.gov Another approach is the construction of an α-pyrone ring onto a pre-existing pyrazole moiety through methods like Sonogashira-type coupling followed by cyclization. beilstein-journals.org These methods provide access to complex heterocyclic scaffolds that incorporate both pyranone and pyrazole rings. bohrium.com

Table 5: Synthesis of Pyrazole Derivatives from Pyranone Precursors

| Starting Materials | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|

| Aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | SnCl₂ / Microwave irradiation | Pyrano[2,3-c]pyrazole | nih.gov |

| 5-Iodo-pyrazole-4-carboxylic acid, terminal alkyne | Pd/C-Cu catalysis | Pyrano[4,3-c]pyrazol-4(1H)-one | beilstein-journals.org |

| Ethyl acetoacetate, hydrazine hydrate, aldehydes, malononitrile | L-tyrosine / Microwave irradiation | Pyrano[2,3-c]pyrazole | rsc.org |

Targeted Synthesis of 1-(2-Iodobenzoyl)-1H-Pyrazole and Analogues

The primary route for synthesizing this compound and its analogues is through the formation of an N-acyl bond between a pyrazole ring and an iodinated benzoyl moiety. This approach is modular, allowing for variation in both the pyrazole core and the aromatic acyl component.

Acylation Reactions for N-Acyl Pyrazole Formation

Acylation is a fundamental method for creating N-acyl pyrazole derivatives. This transformation involves the reaction of a pyrazole, often an aminopyrazole, with a reactive acylating agent, such as an acyl chloride.

The direct acylation of aminopyrazoles with 2-iodobenzoyl chloride is a documented method for producing N-acylated pyrazole intermediates, which are valuable in medicinal chemistry, for instance, in the synthesis of thrombin inhibitors. mdpi.comnih.gov In these syntheses, the annular nitrogen atom (N1) of the aminopyrazole scaffold is targeted for acylation to facilitate subsequent cyclization reactions. mdpi.comnih.gov The reaction typically involves treating the substituted 1H-pyrazol-5-amine with 2-iodobenzoyl chloride. mdpi.comnih.gov

One study detailed the acylation of various N-alkylated 1H-pyrazol-5-amines with 2-iodobenzoyl chloride. nih.gov The process yielded the desired N1-acylated products, but also produced a side product where the acylation occurred at the exocyclic amino group, in an approximate 3:1 ratio, respectively. These products required separation via flash column chromatography. mdpi.comnih.gov This highlights a key challenge in the synthesis: controlling the site of acylation.

Table 1: Example of Acylation Reaction for N-Acyl Pyrazole Formation

| Reactant 1 | Reactant 2 | Key Outcome | Reference |

|---|---|---|---|

| N-alkylated 1H-pyrazol-5-amines | 2-Iodobenzoyl chloride | Formation of desired N1-acylated compounds and exocyclic N-acylated side products. | mdpi.com, nih.gov |

This table is generated based on data available in the provided search results.

Regioselectivity is a critical consideration in the N-acylation of pyrazole systems due to the presence of multiple nitrogen atoms that can potentially be acylated. mdpi.com In substituted pyrazoles, particularly aminopyrazoles, acylation can theoretically occur at two annular (ring) nitrogen atoms and the exocyclic amino group. nih.gov

Studies have shown that for 1H-pyrazol-5-amines, acylation with 2-iodobenzoyl chloride predominantly occurs at the N1 position, but side reactions at the exocyclic amine are competitive. mdpi.comnih.gov The regioselectivity of such reactions can be influenced by several factors, including the substitution pattern on the pyrazole ring and the reaction conditions. rsc.orgresearchgate.net DFT calculations can be used to predict the most stable tautomer of the initial pyrazole, which in turn helps predict the major regioisomer formed during acylation. rsc.org Generally, acylation tends to occur at the non-protonated nitrogen atom of the pyrazole ring in the most stable tautomer. rsc.org The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase regioselectivity in the formation of some pyrazole derivatives, though this is often applied during the initial ring formation rather than subsequent acylation. conicet.gov.ar

Synthesis of Iodinated Aromatic Precursors for the Benzoyl Moiety

The benzoyl moiety of the target compound originates from an iodinated aromatic precursor, most commonly 2-iodobenzoic acid. This starting material is converted into a more reactive form, 2-iodobenzoyl chloride, to facilitate the acylation reaction. The synthesis of 2-iodobenzoyl chloride is typically achieved by reacting 2-iodobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. ontosight.ai The presence of the electron-withdrawing iodine atom on the benzene (B151609) ring can influence the reactivity of the acyl chloride.

A representative laboratory procedure involves charging a flask with 2-iodobenzoic acid and a solvent like dichloromethane (B109758) (DCM), followed by the addition of oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is then stirred until the reaction is complete, after which the solvent and excess reagents are removed to yield the 2-iodobenzoyl chloride product.

Retrosynthetic Disconnections Applied to the this compound Framework

Retrosynthetic analysis is a method for planning a synthesis by working backward from the target molecule. egrassbcollege.ac.in For this compound, the most logical disconnection breaks the bond between the pyrazole nitrogen and the benzoyl carbonyl carbon.

This disconnection is based on the formation of an amide (or more specifically, an imide-like) bond, which is a reliable and well-established chemical transformation. This leads to two simpler synthons: a pyrazole anion and a 2-iodobenzoyl cation. egrassbcollege.ac.in These synthons correspond to readily available or easily synthesizable starting materials: pyrazole and 2-iodobenzoyl chloride. ontosight.aiegrassbcollege.ac.in

Figure 1: Retrosynthetic Disconnection of this compound

Strategies for Carbon-Nitrogen Bond Formation in Pyrazole Derivatives

The key step in the synthesis of this compound is the formation of a carbon-nitrogen bond. There are numerous strategies for achieving this in the broader context of pyrazole chemistry.

N-Acylation: As discussed, this is the most direct method for the target molecule, involving the reaction of a pyrazole with an acyl halide. mdpi.comresearchgate.net This method is efficient for creating the N-CO-Ar linkage.

N-Alkylation: This involves forming a C-N bond where the carbon is alkyl rather than acyl. Methods include reacting pyrazoles with alkyl halides or using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. syr.eduscispace.com While not directly applicable to the target molecule's acyl group, it is a fundamental C-N bond-forming strategy for pyrazole derivatives.

Ullmann-type Coupling: This palladium- or copper-catalyzed reaction can form C-N bonds, often intramolecularly to form fused heterocyclic systems. mdpi.comrsc.org For instance, an N-(2-iodobenzoyl)aminopyrazole can undergo an intramolecular Ullmann-type cyclization to form a pyrazolo[5,1-b]quinazolin-9(4H)-one, demonstrating a powerful C-N bond-forming strategy that starts from a molecule similar to the target compound. mdpi.comnih.gov

Radical Decarboxylative Coupling: Emerging methods allow for C-N bond formation through radical pathways, for example, by coupling carboxylic acids (or their derivatives) with nitrogen nucleophiles. mdpi.com

Cycloaddition Reactions: The pyrazole ring itself is often constructed via [3+2] cycloaddition reactions, which inherently involve the formation of C-N bonds. organic-chemistry.orgbeilstein-journals.orgnih.gov A common example is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org

The synthesis of this compound relies on the most straightforward of these strategies: direct N-acylation, which reflects a logical and efficient application of retrosynthetic principles.

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula | Role |

|---|---|---|---|

| This compound | This compound | C10H7IN2O | Target Molecule |

| 2-Iodobenzoyl chloride | 2-Iodobenzoyl chloride | C7H4ClIO | Reagent/Precursor |

| Pyrazole | 1H-Pyrazole | C3H4N2 | Reagent/Precursor |

| 2-Iodobenzoic acid | 2-Iodobenzoic acid | C7H5IO2 | Precursor |

| Thionyl chloride | Thionyl dichloride | SOCl2 | Reagent |

| Oxalyl chloride | Ethanedioyl dichloride | C2Cl2O2 | Reagent |

| 1H-Pyrazol-5-amine | 1H-Pyrazol-5-amine | C3H5N3 | Reagent |

Sequential Disconnections Leading to Readily Available Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which in turn illuminates a potential forward synthetic route. egrassbcollege.ac.in For this compound, the analysis begins by identifying the most synthetically logical bond to break.

The most apparent disconnection is the amide C-N bond between the pyrazole nitrogen and the benzoyl carbonyl carbon. This is a strategic choice as amide bond formation is one of the most reliable and well-understood reactions in organic synthesis.

This disconnection yields two key synthons: a pyrazole anion and a 2-iodobenzoyl cation. The corresponding real-world synthetic equivalents for these idealized fragments are pyrazole itself and 2-iodobenzoyl chloride, respectively.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Synthons | Synthetic Equivalents (Precursors) |

| This compound | Amide C-N bond | Pyrazole Anion & 2-Iodobenzoyl Cation | Pyrazole & 2-Iodobenzoyl chloride |

These precursors can be further disconnected to trace them back to fundamental starting materials:

Pyrazole: This fundamental five-membered heterocycle is classically synthesized via the Knorr pyrazole synthesis or related cyclocondensation reactions. nih.gov A common approach involves the reaction of a 1,3-dicarbonyl compound (like malondialdehyde or acetylacetone) with hydrazine. nih.gov

2-Iodobenzoyl chloride: This acid chloride is readily prepared from its corresponding carboxylic acid, 2-iodobenzoic acid, using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. 2-Iodobenzoic acid itself is a readily available chemical, often synthesized from anthranilic acid (2-aminobenzoic acid) through the Sandmeyer reaction.

This step-by-step deconstruction reveals a clear and practical synthetic pathway starting from simple, inexpensive, and widely available chemical building blocks.

Green Chemistry Approaches and Sustainable Synthesis Considerations

While the classical synthesis via acid chlorides is effective, it often involves hazardous reagents (like thionyl chloride) and solvents. Modern chemistry emphasizes the development of more environmentally benign and sustainable methods. rsc.org Several green chemistry strategies have been reported for the synthesis of N-acyl pyrazoles and related derivatives, which could be adapted for the production of this compound. nih.gov

These sustainable approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include:

Catalyst-Free and Solvent-Free Reactions: The cyclocondensation reaction between hydrazides and 1,3-diketones can be performed under solvent-free conditions, often activated by grinding or heating. nih.gov Mechanochemistry, using a ball mill, has been shown to be a highly efficient and eco-friendly method for preparing N-acyl pyrazoles, sometimes with the addition of a minimal amount of a solid acid catalyst. nih.gov

Energy-Efficient Activation: Microwave (MW) irradiation and ultrasonication are alternative energy sources that can significantly accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions than conventional heating. nih.govnih.gov These techniques are well-suited for pyrazole synthesis.

Use of Greener Solvents: When a solvent is necessary, replacing traditional volatile organic compounds (VOCs) with greener alternatives is a core principle of sustainable chemistry. For pyrazole synthesis, solvents like water, ethanol, or mixtures such as glycerol-water have been successfully employed. nih.gov Lemon juice has even been explored as a natural, acidic medium for these reactions. nih.gov

Multi-component Reactions (MCRs): Designing syntheses where multiple starting materials are combined in a single step (a "one-pot" reaction) improves efficiency and reduces waste from intermediate purification steps. Copper-catalyzed three-component reactions of enaminones, hydrazine, and aryl halides have been developed for the one-pot synthesis of 1,3-substituted pyrazoles, a process that includes an in-situ Ullmann coupling. beilstein-journals.org

Table 2: Comparison of Synthetic Approaches for N-Acyl Pyrazoles

| Method | Conditions | Advantages | Disadvantages |

| Conventional Acylation | Acid chloride, organic solvent (e.g., DCM, THF), often with a base | High yield, reliable, well-established | Uses hazardous reagents (e.g., SOCl₂), generates stoichiometric waste |

| Mechanochemistry | Ball mill, solvent-free, optional catalyst | Eco-friendly, minimal waste, high efficiency | Requires specialized equipment |

| Microwave-Assisted | Polar solvent or solvent-free | Rapid heating, short reaction times, high yields | Potential for localized overheating, requires specific equipment |

| Ultrasonication | Typically requires a solvent (e.g., ethanol) | Enhanced reaction rates at lower temperatures | Requires ultrasonic bath/probe |

| Green Solvents | Water, ethanol, glycerol-water | Low toxicity, environmentally benign, often inexpensive | May require different reaction conditions or catalysts for optimal results |

By adopting these green chemistry principles, the synthesis of this compound and other valuable pyrazole derivatives can be made more sustainable, safer, and more efficient.

Advanced Reaction Chemistry and Mechanistic Elucidation of 1 2 Iodobenzoyl 1h Pyrazole Transformations

Transition Metal-Catalyzed Reactions Involving the 2-Iodo Substituted Benzoyl Moiety

The presence of the iodine atom at the 2-position of the benzoyl group in 1-(2-iodobenzoyl)-1H-pyrazole is a key feature that enables a variety of transition metal-catalyzed cross-coupling reactions. This section details several important transformations, including copper-catalyzed C-H arylselenation, Ullmann-type couplings, and the well-established Suzuki and Sonogashira reactions.

Copper-Catalyzed C-H Arylselenation Reactions

Copper-catalyzed reactions represent an economical and less toxic alternative to palladium-catalyzed processes. tcichemicals.com In the context of this compound, copper catalysis facilitates the direct functionalization of the pyrazole (B372694) ring through C-H activation.

Recent research has demonstrated a one-pot, copper-catalyzed direct C-H arylselenation of pyrazoles using elemental selenium and aryl iodides. nih.govrsc.org This method allows for the synthesis of a variety of unsymmetrical heteroaryl selenides. nih.govrsc.org The reaction typically involves a pyrazole derivative, an aryl iodide, and selenium powder in the presence of a copper catalyst and a base. nih.gov

For the functionalization of the pyrazole ring at the C(5) position, specific conditions have been optimized. A model reaction between a pyrazole, 1,2-di-p-tolyldiselane, and a copper(I) bromide catalyst under basic conditions (potassium carbonate) in dimethyl sulfoxide (B87167) (DMSO) at 110°C yielded the C(5)-selenated product. rsc.org The selenation occurs exclusively at this position. rsc.org The presence of a nitro group on the pyrazole ring has been found to be crucial for the C-H activation. nih.govrsc.org

Table 1: Optimized Conditions for Copper-Catalyzed C(5) Arylselenation of Pyrazoles

| Parameter | Condition |

| Catalyst | CuBr (10 mol%) |

| Selenium Source | 1,2-di-p-tolyldiselane (1 equiv.) or Se powder (3 equiv.) |

| Aryl Halide | Aryl iodide (2 equiv.) |

| Base | K₂CO₃ (3-4 equiv.) |

| Solvent | DMSO |

| Temperature | 110-120°C |

| Atmosphere | Air |

The substrate scope for this reaction is broad, encompassing various substituted pyrazoles and aryl iodides. nih.gov However, attempts to apply this protocol to other heterocycles like 3-methyl-5-nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine have been unsuccessful. rsc.org

The mechanism of copper-catalyzed C-H arylselenation is believed to proceed through a catalytic cycle involving oxidative addition and reductive elimination steps. While the precise mechanism can vary depending on the specific reactants and conditions, a plausible pathway for Ullmann-type reactions, which share mechanistic similarities, involves the initial formation of a copper(I) active species. organic-chemistry.org This species undergoes oxidative addition with the aryl halide. organic-chemistry.org

In the context of C-H functionalization, the copper catalyst can coordinate to the pyrazole. The generally accepted mechanism for Ullmann-type coupling reactions suggests that a Cu(I) complex first coordinates with a ligand. mdpi.com The resulting complex then reacts with the nucleophile (in this case, the pyrazole) and the aryl halide. The cycle is completed by reductive elimination, which forms the C-Se bond and regenerates the active copper catalyst. The use of ligands such as diamines can facilitate the reaction at milder conditions, even at room temperature, by stabilizing the copper complex and promoting the oxidative addition step. tcichemicals.com

Ullmann-Type Coupling Reactions in Pyrazole Ring Systems

The Ullmann reaction, a classic copper-catalyzed method for forming carbon-carbon and carbon-heteroatom bonds, is highly relevant to the chemistry of this compound. organic-chemistry.orgnih.gov These reactions are advantageous due to the low cost and toxicity of copper compared to palladium. tcichemicals.com

Ullmann-type reactions can be used for the N-arylation of pyrazoles. nih.gov The reaction of 3-acetylaminopyrazole (B1333498) with iodobenzene, for instance, results in the exclusive formation of the N1-regioisomer. nih.gov Ligand-free Ullmann-type couplings have also been developed, where dimethyl sulfoxide (DMSO) serves as a superior solvent, eliminating the need for auxiliary organic ligands. researchgate.net These reactions allow for the arylation of a wide range of amines and amides with aryl iodides. researchgate.net The mechanism of the Ullmann reaction typically involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the nucleophile and subsequent reductive elimination. organic-chemistry.org

Suzuki and Sonogashira Cross-Coupling Applications at the Iodine Site

The iodine atom in this compound provides a handle for palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. univie.ac.atnanochemres.orgorganic-chemistry.orgwikipedia.org

The Suzuki coupling involves the reaction of the aryl iodide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds. nanochemres.org

The Sonogashira coupling reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of aryl alkynes. wikipedia.orgmdpi.com The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl. wikipedia.org This selectivity allows for reactions to be performed specifically at the iodo-position of a molecule containing other, less reactive halides. wikipedia.org For instance, in the case of p-iodobenzoyl chloride reacting with phenylacetylene, both the acyl chloride and the iodo group can react. mdpi.com

Intramolecular Cyclization Reactions

The strategic placement of the 2-iodo group on the benzoyl moiety of this compound facilitates intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions can be promoted by transition metals or proceed through other mechanisms like photoinduced coupling. conicet.gov.arbeilstein-journals.org

One notable application is the synthesis of pyrazolo[5,1-a]isoindolin-8-ones. This can be achieved through an intramolecular Ullmann-type reaction. The process involves the copper-catalyzed coupling of the nitrogen of the pyrazole ring with the carbon bearing the iodine atom on the benzoyl ring.

Another approach involves intramolecular C-N bond formation from precursors like 1-((2-aminophenyl)sulfonyl)-1H-pyrazole-5-ol under acidic conditions at elevated temperatures. conicet.gov.ar Furthermore, photoinduced intramolecular coupling of precursors such as 1-((2-halophenyl)sulfonyl)-3-alkyl-1H-pyrazol-5-amines provides a mild and general protocol for the synthesis of fused pyrazole derivatives. conicet.gov.ar Rhodium-catalyzed intramolecular reductive aldol-type cyclizations have also been described for creating cyclic β-hydroxylactones, showcasing another avenue for intramolecular bond formation, although not directly applied to this compound in the provided context. beilstein-journals.org

Lactam Ring Formation for Polycyclic Systems

The strategic placement of the iodo and carbonyl groups on the benzoyl ring of this compound makes it an excellent precursor for the synthesis of polycyclic systems containing a lactam (a cyclic amide) ring. wikipedia.org These intramolecular cyclization reactions are typically mediated by transition metal catalysts, such as palladium, and can proceed through various pathways, including carbonylative cyclization. d-nb.infonih.gov

One plausible route is an intramolecular aminocarbonylation. In this process, the 2-iodobenzoyl moiety reacts with a nitrogen-based nucleophile (either tethered to the pyrazole ring or introduced externally) in the presence of carbon monoxide and a palladium catalyst. nih.govacs.org The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by CO insertion to form an acyl-palladium intermediate. scielo.br Subsequent intramolecular attack by the amine nucleophile on the activated carbonyl group leads to the formation of the lactam ring and regeneration of the catalyst. This method allows for the construction of fused heterocyclic systems, such as isoindolinones. researchgate.net Copper-catalyzed Ullmann-type couplings are also effective for intramolecular C-N bond formation to generate lactams. rsc.orgresearchgate.net

These transformations are valuable for creating complex molecular architectures from relatively simple starting materials. The specifics of the reaction, such as the nature of the nucleophile and the reaction conditions, dictate the structure of the resulting polycyclic lactam.

Table 1: Hypothetical Substrates and Products in Polycyclic Lactam Formation

| Starting Material | Nucleophile Source | Potential Polycyclic Product | Reaction Type |

|---|---|---|---|

| This compound with N-aminoethyl substituent | Intramolecular (N-aminoethyl group) | Pyrazolo[1,5-a]piperazin-6-one derivative | Intramolecular Aminocarbonylation |

| This compound | External (e.g., 2-aminoaniline) | Fused quinazolinone derivative | Intermolecular Tandem Cyclization |

Other Cycloaddition and Cycloisomerization Processes

The pyrazole ring within this compound can participate in various cycloaddition reactions, which are powerful methods for constructing five-membered rings. youtube.com As a 1,3-dipolar species, or reacting with one, pyrazoles can undergo [3+2] cycloadditions with suitable dipolarophiles (like alkenes or alkynes) to generate more complex heterocyclic frameworks. youtube.comacs.orgacs.org In these reactions, the electron-deficient nature of the pyrazole ring, enhanced by the N-benzoyl group, makes it a potential partner for electron-rich olefins or alkynes. These reactions are often regioselective and provide a direct route to fused pyrazole systems. acs.orgmdpi.com

Cycloisomerization reactions represent another important class of transformations for this molecule. nih.govethz.ch Catalyzed by transition metals like gold or rhodium, these reactions can rearrange the molecular structure to form new ring systems, often with high atom economy. nih.gov For instance, if an alkyne or allene (B1206475) functionality were appended to the pyrazole or benzoyl ring, an intramolecular cycloisomerization could be triggered, leading to the formation of fused polycyclic structures. Such reactions proceed through the coordination of the metal to the unsaturated bond, followed by intramolecular attack and rearrangement. nih.govresearchgate.net

Table 2: Potential Cycloaddition and Cycloisomerization Reactions

| Reaction Type | Reactant Partner for this compound | Resulting Structure Type |

|---|---|---|

| [3+2] Dipolar Cycloaddition | Electron-rich alkene (e.g., enol ether) | Fused pyrazoline/pyrazole system |

| [4+2] Diels-Alder Reaction | Diene (if pyrazole acts as dienophile) | Fused pyridazine (B1198779) derivative |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole and Benzoyl Rings

The dual aromatic nature of this compound allows for a range of substitution reactions on both the pyrazole and benzoyl rings.

Electrophilic Substitution: The pyrazole ring is an electron-rich heterocycle and typically undergoes electrophilic substitution at the C4 position, as the C3 and C5 positions are deactivated by the adjacent nitrogen atoms. researchgate.net The N-benzoyl group is electron-withdrawing, which generally deactivates the pyrazole ring to some extent but still directs substitution to the C4 position. Common electrophilic substitutions include nitration (using HNO₃/H₂SO₄) and halogenation. masterorganicchemistry.comyoutube.com

On the benzoyl ring, the reactivity is governed by the interplay between the deactivating, meta-directing carbonyl group and the deactivating, ortho/para-directing iodine atom. libretexts.org Therefore, electrophilic attack on the benzoyl ring is generally disfavored compared to the pyrazole ring. When it does occur, the substitution pattern will be a mix of products depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution: Nucleophilic substitution reactions are highly significant for this molecule, primarily involving the displacement of the iodide on the benzoyl ring. wikipedia.org The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. libretexts.orgnih.gov These reactions allow for the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.) at the 2-position of the benzoyl group, providing a powerful tool for molecular diversification. In some cases, direct nucleophilic aromatic substitution (SNA_r) can occur if the ring is sufficiently activated by electron-withdrawing groups. wikipedia.orgyoutube.comnih.gov

Table 3: Examples of Substitution Reactions

| Ring System | Reaction Type | Reagents | Product |

|---|---|---|---|

| Pyrazole | Electrophilic (Nitration) | HNO₃, H₂SO₄ | 1-(2-Iodobenzoyl)-4-nitro-1H-pyrazole |

| Benzoyl | Nucleophilic (Suzuki Coupling) | Arylboronic acid, Pd catalyst, base | 1-(Substituted-biphenyl-2-carbonyl)-1H-pyrazole |

| Benzoyl | Nucleophilic (Buchwald-Hartwig) | Amine, Pd catalyst, base | 1-(2-(N-Aryl/alkyl)aminobenzoyl)-1H-pyrazole |

Mechanistic Investigations of Novel Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is key to controlling their outcomes and developing new synthetic methods.

The transformations of this compound proceed through various well-defined intermediates and transition states.

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki or Heck couplings, the mechanism is initiated by the oxidative addition of a Pd(0) complex to the carbon-iodine bond, forming a square planar Aryl-Pd(II)-I intermediate. scielo.brnih.gov For intramolecular Heck reactions, this is followed by migratory insertion of an alkene into the Aryl-Pd bond, proceeding through a cyclic transition state. princeton.eduresearchgate.netwikipedia.org The regioselectivity of this step (exo vs. endo cyclization) is often determined by the stability of this transition state. princeton.edu

Carbonylative Cyclizations: In palladium-catalyzed carbonylations, the initial Aryl-Pd(II)-I complex coordinates with carbon monoxide (CO) to form an acyl-palladium species ([Ar-CO-Pd-I]). acs.orgrsc.org This intermediate is then attacked by a nucleophile in the rate-determining step to form the final product. nih.gov

Nucleophilic Aromatic Substitution (SNA_r): In the rare cases where direct SNA_r occurs, the reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this complex, which is enhanced by electron-withdrawing groups, is crucial. The subsequent loss of the iodide leaving group restores the aromaticity of the ring.

Copper-Catalyzed Ullmann Reactions: These reactions often involve Cu(I)/Cu(III) catalytic cycles. rsc.orgscribd.comchim.it The mechanism can involve the oxidative addition of the aryl iodide to a Cu(I) species to form a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N or C-O bond. chim.it

Table 4: Key Intermediates and Transition States in Major Reactions

| Reaction Type | Key Intermediate | Key Transition State |

|---|---|---|

| Intramolecular Heck Reaction | Alkyl-Palladium(II) complex | Cyclic migratory insertion transition state |

| Suzuki Coupling | Aryl-Palladium(II)-Boronate complex | Transmetalation transition state |

| Nucleophilic Aromatic Substitution (SNA_r) | Meisenheimer complex | Transition state for nucleophilic attack |

The iodine atom on the benzoyl ring is not merely a substituent but a critical functional handle that directs the reactivity and regioselectivity of numerous transformations.

Excellent Leaving Group: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an exceptional leaving group. This property is fundamental to its utility in a vast array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). researchgate.net This high reactivity allows these reactions to proceed under milder conditions compared to the corresponding bromo or chloro derivatives.

Anchor for Intramolecular Reactions: The position of the iodine atom ortho to the benzoyl group is ideal for directing intramolecular cyclizations. rsc.org Following the formation of an initial intermediate (e.g., through reaction at the carbonyl group or on a substituent), the iodine atom serves as the electrophilic site for a subsequent ring-closing step. This is the key principle in the synthesis of polycyclic lactams and other fused heterocyclic systems from this precursor. d-nb.infothieme-connect.combeilstein-journals.org

Source of Regioselectivity: The iodine atom provides a fixed point for functionalization, ensuring absolute regioselectivity in cross-coupling reactions. While direct electrophilic substitution on the benzoyl ring might yield a mixture of isomers, functionalization via the iodine atom occurs exclusively at the C2 position. Furthermore, the presence and nature of substituents on the pyrazole ring can influence the regioselectivity of further iodination on the pyrazole ring itself, allowing for the synthesis of di-iodo derivatives with controlled regiochemistry. researchgate.net For example, different reaction conditions can selectively introduce a second iodine atom at either the C4 or C5 position of the pyrazole ring.

Electronic and Steric Effects: As an ortho-substituent, the iodine atom can exert steric influence on the conformation of the benzoyl-pyrazole linkage, which can affect the approach of reagents and the stereochemical outcome of certain reactions. Electronically, it is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution, where it acts as an ortho, para-director. libretexts.org This electronic character can modulate the reactivity of the adjacent carbonyl group and the aromatic ring.

Computational and Theoretical Studies of 1 2 Iodobenzoyl 1h Pyrazole and Analogues

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution, bonding characteristics, and reactivity of 1-(2-iodobenzoyl)-1H-pyrazole. These calculations are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its balance of computational cost and accuracy. nih.goveurasianjournals.comumn.edu DFT calculations are employed to determine various molecular properties of pyrazole (B372694) derivatives, including optimized geometries, frontier molecular orbital energies (HOMO and LUMO), and global reactivity descriptors. malayajournal.orgnih.gov

For pyrazole derivatives, the B3LYP hybrid functional is commonly used in conjunction with basis sets like 6-311G(d,p) and 6-311++G(2d,2p) to calculate quantum chemical parameters in both gas and solvent phases. malayajournal.orgresearchgate.net These parameters, such as electronegativity (χ), chemical potential (µ), hardness (η), and softness (S), provide insights into the molecule's reactivity and stability. malayajournal.org For instance, a smaller HOMO-LUMO energy gap generally indicates higher reactivity. nih.gov

In studies of N-acylpyrazoles, DFT calculations have been used to understand their reactivity as inhibitors of serine hydrolases. nih.gov The electronic nature of substituents on the pyrazole ring, which can be modeled with DFT, significantly influences the reactivity of the acyl group. nih.gov For analogues like N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, DFT has been used to compute a range of molecular descriptors to correlate with their potential anticancer activity.

Theoretical studies on the N-alkylation of pyrazole derivatives with halomethanes have utilized DFT to predict the site of interaction and elucidate reaction mechanisms. nih.gov The calculation of local reactivity descriptors, such as Fukui functions, helps in identifying the most probable sites for nucleophilic or electrophilic attack. nih.gov

| Parameter | Description | Relevance to this compound |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Global Hardness (η) | Resistance to change in electron distribution. | A larger value suggests greater stability. |

| Global Softness (S) | The reciprocal of global hardness. | A larger value suggests higher reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Provides insight into the molecule's charge distribution. |

| Chemical Potential (μ) | The negative of electronegativity. | Relates to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of the molecule. |

This table presents key quantum chemical parameters typically calculated using DFT to characterize the electronic properties and reactivity of molecules like this compound and its analogues.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular systems. researchgate.net The Hartree-Fock (HF) method is the simplest ab initio method, serving as a starting point for more advanced post-Hartree-Fock calculations that incorporate electron correlation. aps.org

For pyrazole and its derivatives, ab initio calculations, such as those at the MP2/6-311++G** level, have been used to investigate substituent effects on tautomerism. mdpi.com These studies have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. mdpi.com The study of proton transfer reactions in pyrazole derivatives has also been a focus of ab initio calculations, providing insights into the energy barriers of these processes. ias.ac.in

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), account for the electron correlation that is neglected in the HF approximation. acs.org These methods are crucial for obtaining accurate energy predictions and describing phenomena like dispersion interactions. aps.org For example, a nonempirical method called Hartree-Fock plus London dispersion (HFLD) has been developed to accurately quantify noncovalent interactions by correcting HF interaction energies with a London dispersion component calculated at an approximated CCSD level. acs.org

While computationally more demanding than DFT, ab initio methods are essential for benchmarking and for systems where DFT may not be as reliable. researchgate.net

The accurate theoretical description of molecular properties heavily relies on the proper treatment of electron correlation and the choice of an appropriate basis set. Electron correlation refers to the interaction between electrons, which is not fully accounted for in the Hartree-Fock method. aps.org Post-Hartree-Fock methods and many DFT functionals are designed to include these effects.

The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is critical for the quality of quantum chemical calculations. mit.edu Larger basis sets provide more flexibility in describing the electron distribution but also increase the computational cost. mit.edu For pyrazole derivatives, basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(2d,2p) are commonly used in DFT and ab initio studies. malayajournal.orgnih.govresearchgate.net The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electronic structure, especially for systems with lone pairs, polar bonds, or anions. mit.edu

Studies on pyrazole have shown that larger basis sets generally lead to more accurate electronic structures and reduced errors. researchgate.net For instance, in a study of pyrazole, the 6-311+G(d,p) basis set was found to provide more stable electronic and total energies compared to smaller basis sets. researchgate.net The development of novel basis sets, such as multi-sliced gausslets, aims to improve efficiency for correlation calculations, particularly for reaching the complete basis set limit. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions. mun.ca By solving Newton's equations of motion, MD simulations can explore the potential energy surface of a molecule and identify its preferred conformations. mun.ca

For flexible molecules like this compound, where rotation around the C-N and C-C single bonds is possible, MD simulations can reveal the landscape of accessible conformations and their relative populations. This is particularly important in drug design, as the conformation of a molecule often dictates its binding affinity to a biological target. mun.ca

MD simulations have been used to study the conformational dynamics of various pyrazole-containing systems. For example, in the study of pyrazole-based kinase inhibitors, MD simulations were employed to assess the stability of ligand-protein complexes and analyze the interactions over time. nih.gov These simulations can reveal crucial hydrogen bonding and hydrophobic interactions that are maintained throughout the simulation, validating docking results and providing insights into the inhibition mechanism. nih.gov

The choice of force field is a critical aspect of MD simulations. Force fields are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For pyrazole derivatives, standard force fields like CHARMM and AMBER are often used, with specific parameters sometimes required for non-standard residues.

Theoretical Studies on Reaction Mechanisms and Energy Profiles

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and calculating reaction energy profiles. rsc.org This information is vital for understanding reaction kinetics and selectivity.

For pyrazole derivatives, theoretical studies have investigated various reaction mechanisms. For example, DFT calculations have been used to study the N-alkylation reaction of pyrazoles with halomethanes, confirming that the reaction proceeds via an SN2 mechanism and identifying the N2 atom as the preferred site of alkylation. nih.govwuxiapptec.com In another study, the mechanism of aryne insertion into the Ar-N bond of N-arylpyrazoles was elucidated using DFT, revealing a nucleophilic addition followed by an intramolecular nucleophilic aromatic substitution. acs.org

A key aspect of studying reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. wuxiapptec.com The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. wuxiapptec.com

Theoretical calculations can locate and characterize transition state structures, which are identified by having exactly one imaginary vibrational frequency. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the reactants and products on the potential energy surface. nih.gov

For pyrazole systems, transition states for various processes have been calculated. In the study of proton transfer in pyrazole derivatives, the transition states for both single and double proton transfer mechanisms were determined, providing insights into the activation barriers for these processes. ias.ac.in For the Diels-Alder reactions of 4H-pyrazoles, transition state geometries and activation energies have been computed to explain their reactivity. mdpi.com

The table below provides a hypothetical comparison of activation energies for the acylation at the N1 and N2 positions of a substituted pyrazole, a process relevant to the synthesis of this compound.

| Reaction Pathway | Reactant Complex | Transition State (TS) | Product | Activation Energy (kcal/mol) |

| N1-Acylation | Pyrazole + 2-Iodobenzoyl Chloride | [Pyrazole---2-Iodobenzoyl-Cl]‡ | This compound | Ea1 |

| N2-Acylation | Pyrazole + 2-Iodobenzoyl Chloride | [Pyrazole---2-Iodobenzoyl-Cl]‡ | 2-(2-Iodobenzoyl)-1H-pyrazole | Ea2 |

This table illustrates how theoretical calculations can be used to compare the activation energies (Ea) for competing reaction pathways, such as the N1 versus N2 acylation of a pyrazole ring. The relative values of Ea1 and Ea2 would predict the regioselectivity of the reaction.

Computational Prediction of Regioselectivity and Stereoselectivity

Predicting the outcome of chemical reactions is a fundamental challenge in organic synthesis. For pyrazole derivatives, computational methods, particularly Density Functional Theory (DFT), have become essential for forecasting regioselectivity. raco.catacs.org By calculating the energies of potential intermediates and transition states, chemists can determine the most energetically favorable reaction pathway. nih.gov For instance, in reactions involving unsymmetrical reagents, DFT can predict which nitrogen atom of the pyrazole ring is more likely to react or where on the benzoyl ring a substitution will occur. raco.cat This predictive power is based on analyzing the molecule's electronic structure, such as electron density and frontier molecular orbitals (HOMO and LUMO), to identify the most reactive sites. raco.catresearchgate.net Such calculations are crucial for designing efficient syntheses and avoiding the formation of undesired isomers. mdpi.com

Mechanistic studies using DFT can elucidate the step-by-step process of a reaction, explaining experimentally observed product distributions. acs.org For example, in 1,3-dipolar cycloaddition reactions to form pyrazole or isoxazoline (B3343090) rings, computational analysis of global and local reactivity indexes can explain the observed regioselectivity. acs.org

Structure-Activity Relationship (SAR) Studies via Computational Docking and Ligand-Protein Interaction Modeling

Understanding how a molecule's structure relates to its biological activity is the primary goal of Structure-Activity Relationship (SAR) studies. Computational techniques like molecular docking and ligand-protein interaction modeling are central to modern SAR investigations. nih.govbiointerfaceresearch.com These methods simulate the binding of a ligand, such as this compound or its analogues, into the active site of a biological target, like an enzyme or receptor. nih.govmdpi.com

Molecular docking predicts the preferred binding orientation and conformation of the ligand within the protein's binding pocket, providing a binding affinity score that estimates the strength of the interaction. nih.govnih.gov By comparing the docking scores and binding modes of a series of related compounds, researchers can build a robust SAR model. nih.gov This allows for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby saving significant time and resources. nih.govtojqi.net Molecular dynamics (MD) simulations further refine these studies by assessing the stability of the ligand-protein complex over time. mdpi.comijirss.comresearchgate.net

Analysis of Halogen Bonding Interactions with Biological Macromolecules

The iodine atom on the benzoyl ring of this compound is not merely a bulky substituent; it is a key player in molecular recognition through halogen bonding. mdpi.comresearchgate.net A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom, known as a σ-hole, and a Lewis basic (electron-rich) site on a biological macromolecule, such as a backbone carbonyl oxygen or the side chain of certain amino acids. acs.orgrichmond.edu

The strength of the σ-hole increases with the size of the halogen, making iodine a potent halogen bond donor. richmond.eduacs.org Computational analysis is used to map the electrostatic potential surface of the molecule, visualizing and quantifying the positive potential of the σ-hole. richmond.eduresearchgate.netnih.gov Docking and MD simulations can then identify specific amino acid residues that act as halogen bond acceptors in a protein's active site, revealing interactions crucial for binding affinity and selectivity. researchgate.netacs.orgmdpi.com The energy contribution of these halogen bonds can be comparable to that of hydrogen bonds, making them a critical factor in rational drug design. researchgate.netacs.org

Hydrogen Bonding and π-π Stacking Analysis in Molecular Complexes

In addition to halogen bonds, other non-covalent interactions like hydrogen bonds and π-π stacking are vital for the stable binding of ligands to proteins. nih.govresearchgate.net The aromatic pyrazole and benzoyl rings of the titular compound can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. ijirss.comnih.gov Cation-π interactions, where the pyrazole ring interacts with a positively charged residue like arginine, can also contribute significantly to binding. nih.gov

Development and Application of Computational Chemistry Tools for Pyrazole Systems

The increasing significance of pyrazole-based compounds in various fields, especially medicine, has driven the development of specialized computational tools to study them. eurasianjournals.comresearchgate.net A key area of development is the refinement of force fields for molecular mechanics (MM) and molecular dynamics (MD) simulations. acs.orgrdd.edu.iq Creating accurate parameters for the unique electronic and geometric properties of the pyrazole ring is essential for reliable simulations of these systems in complex environments like water or protein binding sites. acs.orgacs.orgresearchgate.netchemrxiv.org

Quantum mechanical (QM) methods like DFT are continuously being improved for greater accuracy in predicting the electronic structure and reactivity of pyrazoles. eurasianjournals.comresearchgate.net Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field. researchgate.netresearchgate.net ML models, trained on large datasets of known pyrazole derivatives, can rapidly predict a wide range of properties, including bioactivity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and even crystalline density. ijirss.comresearchgate.netchemmethod.comnih.gov These data-driven approaches significantly accelerate the discovery and optimization of new pyrazole-based molecules. researchgate.netchemmethod.com

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of 1-(2-iodobenzoyl)-1H-pyrazole in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. For pyrazole-containing compounds, crystallographic studies reveal not only the molecular geometry but also the intricate network of intermolecular interactions that dictate the crystal packing and supramolecular architecture. nih.govresearchgate.net

In the crystal lattice, molecules would likely be organized through a combination of weak intermolecular forces. Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N interactions are probable, connecting the aromatic protons to the carbonyl oxygen and the N2 atom of the pyrazole (B372694) ring, respectively. scirp.orgresearchgate.net Furthermore, π-π stacking interactions between the aromatic pyrazole and phenyl rings of adjacent molecules could play a significant role in stabilizing the crystal structure. scirp.org The presence of the heavy iodine atom might also lead to halogen bonding (I···O or I···N interactions), further influencing the supramolecular assembly. scirp.org

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Torsion Angle | Significant deviation from planarity between the pyrazole and phenyl rings |

| Intermolecular Forces | C-H···O interactions, π-π stacking, Halogen bonding (I···N/O) |

Advanced NMR Spectroscopy for Complex Structural Assignments and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C), enabling unambiguous confirmation of the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and the 2-iodobenzoyl rings. The pyrazole protons would appear as three distinct signals, likely in the aromatic region (δ 7.5-8.5 ppm), with characteristic coupling patterns. The four protons of the 2-iodobenzoyl group would also appear in the aromatic region (δ 7.0-8.0 ppm). The ¹³C NMR spectrum would complement this by showing signals for all ten carbon atoms, including the characteristic downfield signal for the carbonyl carbon (δ ~165-170 ppm). rsc.orggsu.edu

For a molecule with multiple coupled aromatic protons, one-dimensional NMR spectra can be complex. Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would clearly show the correlations between adjacent protons within the pyrazole ring (H3-H4-H5) and within the 2-iodobenzoyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom (¹H-¹³C). This allows for the definitive assignment of the carbon signals for all C-H groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between the different parts of the molecule. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. Key expected correlations would be from the pyrazole protons (H3 and H5) to the carbonyl carbon, and from the benzoyl ring protons to the carbonyl carbon, unequivocally confirming the 1-(2-iodobenzoyl) substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation in solution. researchgate.net NOESY could reveal correlations between protons on the pyrazole ring and the benzoyl ring, helping to determine their relative orientation.

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, making it highly complementary to X-ray crystallography. nih.gov Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), SSNMR can distinguish between different crystalline forms (polymorphs) of this compound, which would exhibit different chemical shifts due to variations in their crystal packing environments. nih.gov While the target molecule lacks the N-H proton often studied in pyrazoles, SSNMR can still probe intermolecular distances and packing arrangements, providing insights into the dynamics and local order within the crystal lattice that may not be apparent from diffraction data alone. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₀H₇IN₂O.

Electron Ionization (EI) mass spectrometry is used to study the molecule's fragmentation pattern, which provides valuable structural information. chemguide.co.uk The fragmentation of pyrazole derivatives is highly dependent on their substituents. researchgate.netnih.gov For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺•) at m/z 310. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Pathway Description |

| 310 | [C₁₀H₇IN₂O]⁺• | Molecular Ion (M⁺•) |

| 231 | [C₇H₄IO]⁺ | Cleavage of the N-C(carbonyl) bond (loss of pyrazole) |

| 203 | [C₆H₄I]⁺ | Loss of CO from the [C₇H₄IO]⁺ fragment |

| 183 | [C₁₀H₇N₂O]⁺ | Loss of iodine radical (I•) from the molecular ion |

| 105 | [C₅H₅N₂O]⁺ | Fragment containing the pyrazole-carbonyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the iodo-benzoyl fragment |

| 67 | [C₃H₃N₂]⁺ | Pyrazolyl cation from cleavage of the N-C(carbonyl) bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a characteristic fingerprint of a molecule by probing its vibrational modes. These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes. derpharmachemica.com

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, expected in the region of 1680-1700 cm⁻¹. Other key bands would include those for aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N ring stretching modes (1400-1600 cm⁻¹), and various C-H bending vibrations. mdpi.comnist.gov The C-I stretch would appear at a much lower frequency, typically in the far-IR region (around 500-600 cm⁻¹). Raman spectroscopy would be complementary, often showing strong signals for the symmetric vibrations of the aromatic rings. Comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. derpharmachemica.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3150 - 3050 | Aromatic C-H stretching |

| 1700 - 1680 | Carbonyl (C=O) stretching |

| 1600 - 1450 | Aromatic C=C and Pyrazole C=N/C=C stretching |

| 1300 - 1000 | In-plane C-H bending, C-N stretching |

| Below 1000 | Out-of-plane C-H bending |

| 600 - 500 | C-I stretching |

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic techniques, such as ReactIR (FTIR) or Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time without disturbing the system. These methods can be applied to study the synthesis of this compound, for example, in the reaction between 2-iodobenzoyl chloride and pyrazole.

By inserting a probe directly into the reaction vessel, one can continuously collect spectra. This allows for the tracking of reactant consumption and product formation by monitoring the characteristic vibrational bands of each species. For instance, one could observe the disappearance of the 2-iodobenzoyl chloride's C=O band (typically >1750 cm⁻¹) and the concurrent appearance of the product's amide-like C=O band (~1690 cm⁻¹). This real-time data provides valuable insights into reaction kinetics, helps identify the formation of any transient intermediates, and enables precise determination of the reaction endpoint, facilitating process optimization and control. mdpi.com

Biological Activity: Mechanistic Investigations and Molecular Interactions

Enzyme Inhibition Mechanisms

Derivatives based on the acylated pyrazole (B372694) scaffold have been identified as potent enzyme inhibitors, operating through a mechanism that involves both specific non-covalent recognition and subsequent covalent bond formation.

A key mechanism identified for pyrazole-based inhibitors is the "serine-trapping" mechanism of action. semanticscholar.org This process is characterized by the covalent modification of a catalytically crucial serine residue within the active site of a target enzyme, such as a serine protease. semanticscholar.org In the case of thrombin inhibition by related acylated 1H-pyrazol-5-amines, it has been demonstrated that the nucleophilic hydroxyl group of Serine 195 (Ser195) in the enzyme's active site attacks an electrophilic center on the inhibitor. semanticscholar.orgmdpi.com This attack results in the acylation of the serine residue. semanticscholar.org Consequently, the "trapped" serine can no longer perform its catalytic function, leading to the inhibition of the enzyme. semanticscholar.org This covalent inhibition has been shown to be transient or reversible, as the acyl-enzyme complex can undergo slow hydrolysis, eventually restoring enzyme function. semanticscholar.org

The interaction between inhibitors like 1-(2-iodobenzoyl)-1H-pyrazole and their protein targets is a two-step process that involves both non-covalent and covalent interactions. nih.govrsc.org Initially, the inhibitor docks into the enzyme's active site, guided by a series of non-covalent interactions. nih.gov These interactions, which can include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial for achieving molecular recognition and correctly orienting the inhibitor for the subsequent reaction. nih.govnih.gov

Following this initial binding, the covalent interaction, as described in the serine-trapping mechanism, occurs. semanticscholar.orgnih.gov This covalent bond formation is responsible for the potent and often prolonged inhibition observed. nih.gov The total binding energy of such an inhibitor is a combination of the favorable non-covalent interactions and the strength of the covalent bond formed. rsc.org The interplay between these binding modes is critical; the non-covalent portion of the molecule controls selectivity, ensuring the inhibitor is positioned correctly within the desired target's active site before the covalent bond is formed. nih.gov

Molecular Target Identification and Validation Strategies

A primary molecular target identified for pyrazole derivatives operating via the serine-trapping mechanism is the serine protease thrombin (Factor IIa), a key enzyme in the blood coagulation cascade. nih.gov The identification of thrombin as a target was followed by validation studies to confirm the mechanism of action. nih.gov

A key validation strategy is the mass-shift assay. mdpi.comnih.gov In this technique, the target enzyme is incubated with the inhibitor, and the resulting complex is analyzed using mass spectrometry. mdpi.com A measurable increase in the mass of the enzyme corresponding to the addition of an acyl moiety from the inhibitor provides direct evidence of covalent modification. mdpi.comnih.gov For example, a potent acylated 1H-pyrazol-5-amine derivative was shown to shift the mass of native human thrombin, confirming that it transfers its acyl group to the catalytic Ser195. mdpi.comnih.gov Molecular docking studies are also employed to computationally model the binding interactions and further corroborate the covalent mechanism. nih.govnih.gov

While thrombin is a validated target for certain pyrazole analogs, the pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov Other identified targets for different pyrazole derivatives include cannabinoid receptors, various protein kinases, and bacterial enzymes, demonstrating the versatility of this heterocyclic core. nih.govnih.govnih.govconsensus.app

Structure-Activity Relationships (SAR) Governing Specific Biological Responses

The biological potency and selectivity of pyrazole-based inhibitors are highly dependent on their chemical structure. SAR studies have been crucial in identifying the key molecular features of the 2-iodobenzoyl moiety and the pyrazole ring that govern their activity. nih.gov

The 2-iodobenzoyl moiety serves as the reactive component in the serine-trapping mechanism, acting as an acylating agent for the target serine residue. semanticscholar.orgmdpi.com The electrophilicity of the carbonyl carbon is a critical factor in its reactivity. The presence of the iodine atom on the benzoyl ring influences the electronic properties of the acyl group.

Furthermore, the iodine atom can participate in specific non-covalent interactions, such as halogen bonding, with hydrogen bond acceptors in the enzyme's active site. rsc.org This interaction can contribute to the initial binding affinity and proper orientation of the inhibitor prior to covalent bond formation. The utility of an iodinated phenyl group has been noted in other contexts, such as in the development of potent cannabinoid receptor antagonists where a p-iodophenyl group at the 5-position of the pyrazole ring resulted in the most potent compound of that series. nih.govconsensus.app

Substituents on the pyrazole ring and its appendages play a critical role in determining the biological potency and selectivity of these compounds. The nature, size, and position of these substituents dictate how the molecule fits into the target's binding pocket and interacts with surrounding amino acid residues.

For instance, in a series of 1H-pyrazol-5-amines bearing a 2-iodobenzoyl moiety, thrombin inhibitory activity was highly sensitive to the substituent at the exocyclic amino group. mdpi.com Only compounds with a 5-chlorothiophene moiety linked via a methylene (B1212753) bridge showed significant thrombin inhibition, whereas other aromatic or cycloaliphatic substituents resulted in inactive compounds. mdpi.com

Similarly, SAR studies on pyrazole derivatives as cannabinoid receptor antagonists have established strict structural requirements for potent activity, including specific substituted phenyl rings at the 1- and 5-positions and a carboxamido group at the 3-position. nih.govconsensus.app Research on pyrazole-based inhibitors for the bacterial enzyme N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) further illustrates the impact of substituents. As shown in the table below, modifications to the R² substituent on the pyrazole thioether scaffold led to significant variations in inhibitory potency against Haemophilus influenzae DapE (HiDapE).

| Compound | R² Substituent | % Inhibition at 100 µM | IC₅₀ (µM) |

|---|---|---|---|

| 7c | Phenyl | 80.5 | ND |

| 7d | 2-Pyridyl | 85.7 | 17.9 ± 8.0 |

| 7h | 2-Pyrazinyl | 96.2 | ND |

| (R)-7q | ɑ-methyl-2-pyridyl | ND | 18.8 |

ND: Not Determined

These examples underscore the principle that while the core pyrazole and acylating moieties provide the fundamental mechanism of action, fine-tuning the substituents is essential for achieving high potency and selectivity for a specific biological target. nih.govnih.gov

Role of Halogen Bonding in Receptor-Ligand Interactions

A comprehensive search of scientific databases and peer-reviewed literature reveals a lack of specific studies investigating the role of halogen bonding in the receptor-ligand interactions of this compound. While the presence of an iodine atom on the benzoyl ring suggests the potential for halogen bonding—a type of non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) to interact with a nucleophilic site—no dedicated research has been published to confirm or characterize such interactions for this particular compound. nih.govnih.gov Theoretical calculations and experimental studies, such as X-ray crystallography of the compound in complex with a biological receptor, would be required to elucidate the specific geometry, strength, and functional importance of any potential halogen bonds. At present, such data for this compound are not available in the reviewed literature.

Investigations into Broad-Spectrum Biological Effects (e.g., Antimicrobial Activity, without clinical data)

Despite the well-documented broad-spectrum biological activities of many pyrazole derivatives, specific investigations into the antimicrobial effects of this compound have not been reported in the available scientific literature. nih.govnih.govmdpi.commeddocsonline.org Numerous studies have demonstrated that the pyrazole scaffold is a key pharmacophore in compounds with antibacterial and antifungal properties. nih.govajpp.in However, screening data, such as minimum inhibitory concentration (MIC) values or zones of inhibition for this compound against a panel of microbes, are not publicly available. Therefore, its potential as an antimicrobial agent remains unevaluated and unconfirmed.

Mechanistic Studies of Antimicrobial Action

Consistent with the absence of reported antimicrobial activity for this compound, there are no mechanistic studies detailing its mode of action against any microorganisms. Research into the mechanisms of pyrazole-based antimicrobials often involves identifying specific cellular targets, such as essential enzymes or cellular structures, but this work has not been extended to this compound. nih.gov

Structure-Based Drug Design Principles (excluding clinical application)

The application of structure-based drug design principles specifically to this compound is not described in the current body of scientific work. While pyrazole-based scaffolds are frequently utilized in drug discovery and optimized using techniques like molecular docking and structure-activity relationship (SAR) studies to enhance potency and selectivity for various biological targets, these principles have not been publicly applied to the design or modification of this compound. nih.govrsc.orgnih.govrsc.org There are no published crystal structures of this compound bound to a target protein or computational models that would inform a structure-based design strategy.

Applications in Materials Science and Catalysis

Pyrazole (B372694) Derivatives as Ligands in Transition Metal Catalysis

The pyrazole moiety is a well-established coordinating unit in the design of ligands for transition metal catalysis. The 2-iodobenzoyl group in 1-(2-iodobenzoyl)-1H-pyrazole could serve as a synthetic handle, allowing for the iodine atom to be replaced via cross-coupling reactions to build more elaborate ligand structures. Nonetheless, the direct application or conversion of this specific compound into a catalytic ligand is not described in the available literature.